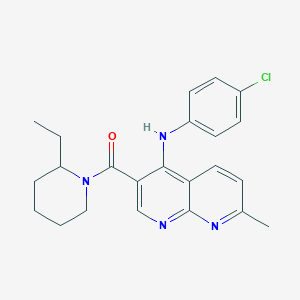

N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

Description

N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-chlorophenylamine moiety at position 4, and a 2-ethylpiperidine carbonyl group at position 2. The 1,8-naphthyridine scaffold is known for its pharmacological versatility, particularly in targeting enzymes and receptors involved in inflammation, oncology, and metabolic disorders . The 4-chlorophenyl group may enhance lipophilicity and receptor binding, while the ethylpiperidine carbonyl could influence metabolic stability and solubility.

Properties

IUPAC Name |

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O/c1-3-18-6-4-5-13-28(18)23(29)20-14-25-22-19(12-7-15(2)26-22)21(20)27-17-10-8-16(24)9-11-17/h7-12,14,18H,3-6,13H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUUIXXAQNGHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Cl)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, introduction of the piperidine moiety, and subsequent functionalization with the chlorophenyl group. Common synthetic methods include:

Condensation Reactions: These are used to form the naphthyridine core from readily available starting materials.

Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.

Oxidative Coupling: This method is employed to introduce the piperidine moiety.

Aminooxygenation and Hydroamination: These reactions are used to functionalize the compound with the chlorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituents on the Naphthyridine Core

The target compound’s 7-methyl group is conserved in several analogs (e.g., compounds in and ). However, differences in other substituents significantly alter physicochemical properties:

- Compound 2c (): Features a morpholinomethyl group at position 3.

- Compound 2e () : Includes a sulfonamide group linked to a benzene ring. Sulfonamides are associated with improved solubility and target affinity but may introduce hepatotoxicity risks .

Table 1: Substituent Effects on Key Properties

Aromatic Ring Modifications

The 4-chlorophenyl group in the target compound distinguishes it from analogs with alternative aryl substituents:

- However, fluorinated aryl groups may alter pharmacokinetics, such as prolonging half-life due to reduced CYP450-mediated metabolism .

- Compound 4 () : Substituted with a 2,3-dihydro-1,4-benzodioxin group. The benzodioxin moiety enhances π-π stacking interactions but may reduce solubility compared to the chlorophenyl group .

Heterocyclic Substituents and Pharmacological Implications

- Its propanamide core and trifluoromethylpyridine substituent suggest a focus on CNS penetration and cannabinoid receptor antagonism, highlighting how scaffold differences dictate therapeutic applications despite shared substituents .

- Compound 4 (): Incorporates a 3-cyclopropyl-1,2,4-oxadiazole group.

Biological Activity

N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound features a naphthyridine core , which is known for its pharmacological properties, alongside a chlorophenyl group and a piperidine moiety . These structural elements contribute to its chemical reactivity and biological interactions.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenyl and piperidine groups | Anticancer activity |

| 7-Methyl-N-(phenyl)-1,8-naphthyridin-4-amines | Varies in phenyl substituents | Potentially similar bioactivity |

| 2-Ethylpiperidine derivatives | Common piperidine moiety | Varies widely in activity |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Naphthyridine Core : Utilizes condensation reactions from readily available starting materials.

- Introduction of the Piperidine Moiety : Achieved through oxidative coupling methods.

- Functionalization with the Chlorophenyl Group : Involves aminooxygenation and hydroamination reactions.

These synthetic routes are designed to enhance yield while preserving the integrity of the compound's structure .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism likely involves:

- Binding to Enzymes or Receptors : This modulates their activity, leading to various biological responses.

- Potential Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through specific signaling pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. The mechanism involves interference with cellular signaling pathways critical for cancer cell survival and proliferation.

Neuropharmacological Effects

Additionally, compounds similar in structure have been shown to interact with monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. For instance:

- Compounds exhibiting high affinity for dopamine transporter (DAT) and norepinephrine transporter (NET) suggest potential applications in treating neuropsychiatric disorders .

Case Studies

Several studies have evaluated the biological effects of related compounds:

- Study on Anticancer Properties : A study demonstrated that derivatives of naphthyridine exhibited significant cytotoxicity against breast cancer cells, indicating a promising avenue for therapeutic development .

- Neuropharmacological Evaluation : Research on similar piperidine derivatives revealed their capability to elevate locomotor activity in animal models, suggesting potential applications in treating conditions like depression or ADHD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.